Azepane-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
azepane-3-carbonitrile |
InChI |
InChI=1S/C7H12N2/c8-5-7-3-1-2-4-9-6-7/h7,9H,1-4,6H2 |
InChI Key |
YKRBJQIVGGURGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC(C1)C#N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of Azepane 3 Carbonitrile
Derivatization Strategies for the Azepane Nucleus
The azepane nucleus, with its secondary amine and multiple carbon centers, offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
The secondary amine of the azepane ring is a primary site for functionalization due to its nucleophilicity. Standard amine chemistry can be readily applied.
N-Alkylation and N-Acylation: The nitrogen atom can be alkylated using alkyl halides or subjected to reductive amination. It can also be acylated using acyl chlorides or anhydrides to form the corresponding amides. These reactions are fundamental for modifying the scaffold's properties. The derivatization of similar azepane scaffolds often involves amidation reactions using coupling reagents like EDC in the presence of HOBt. researchgate.net
Carbon Center Functionalization: Functionalization at the carbon centers of the azepane ring is more challenging. However, the carbon alpha to the nitrile group (C-3) is activated. Reactions involving the formation of new C-C bonds at the α-position relative to the nitrogen atom have been described for related systems through the alkylation of metalated α-aminonitriles. acs.org Direct electrophilic substitution on the azepine ring itself is known, though it often requires specific activating groups. google.com
Table 1: Representative Functionalization Reactions at Nitrogen and Carbon Centers
| Reaction Type | Reagent/Catalyst | Functionalized Position | Product Type |
| N-Acylation | Acyl Chloride (R-COCl), Base | Nitrogen | N-acylazepane |
| N-Alkylation | Alkyl Halide (R-X) | Nitrogen | N-alkylazepane |
| Amidation | Carboxylic Acid, EDC, HOBt | Nitrogen | N-substituted amide |
| C-Alkylation | Alkyl Iodide, Metalated Intermediate | Carbon (α to N) | C-alkylazepane |
The Azepane-3-carbonitrile scaffold can be chemically transformed into related ketone, alcohol, and dione (B5365651) derivatives. Research on oxygen-bridged azepanes demonstrates that they can be selectively converted into optically active azepanone, azepanol, or azepanedione derivatives, which are valuable synthetic intermediates. researchgate.net While the direct conversion pathways from this compound are specific, plausible routes can be inferred. For example, hydrolysis of the nitrile to a carboxylic acid (Azepane-3-carboxylic acid) could be followed by oxidative methods or ring manipulations to introduce carbonyl functionalities. The conversion of a nitrile to a ketone can also be achieved via reaction with an organometallic reagent followed by hydrolysis. libretexts.org
Reactivity of the Carbonitrile Functional Group
The carbonitrile (nitrile) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.org This allows it to react with a wide range of nucleophiles. libretexts.org
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, leading to the formation of an intermediate imine anion. libretexts.org This intermediate can undergo further reactions to yield a variety of functional groups.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form an amide (Azepane-3-carboxamide) and subsequently a carboxylic acid (Azepane-3-carboxylic acid). libretexts.org Base-catalyzed hydrolysis begins with the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. libretexts.orglibretexts.org
Reduction: Nitriles can be reduced to primary amines. A powerful reducing agent like Lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to an aminomethyl group (-CH₂NH₂), yielding (azepan-3-yl)methanamine. libretexts.orglibretexts.org This reaction proceeds via two successive nucleophilic additions of a hydride ion. libretexts.org
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. libretexts.org This provides a direct route to convert the nitrile into a carbonyl group, for example, forming 3-acylazepane derivatives.
Table 2: Key Reactions of the Carbonitrile Group
| Reaction | Reagents | Intermediate Product | Final Product |
| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Azepane-3-carboxamide | Azepane-3-carboxylic acid |
| Reduction | 1. LiAlH₄ 2. H₂O | - | (Azepan-3-yl)methanamine |
| Ketone Synthesis | 1. R-MgX 2. H₃O⁺ | Imine | 3-Acylazepane |
Characterization of Electrophilic and Nucleophilic Sites
The reactivity of this compound is defined by its distinct electrophilic and nucleophilic centers.
Nucleophilic Sites: The primary nucleophilic site is the lone pair of electrons on the secondary nitrogen atom of the azepane ring. This makes it reactive towards a wide range of electrophiles, such as alkyl halides and acylating agents. The nitrogen of the nitrile group is generally not nucleophilic but can become so in certain intermediates, such as the imine anion formed after an initial nucleophilic attack on the carbon. libretexts.org
Electrophilic Sites: The most significant electrophilic site is the carbon atom of the nitrile functional group. libretexts.orglibretexts.org The strong polarization of the C≡N triple bond makes this carbon highly susceptible to attack by nucleophiles. To a lesser extent, the carbon atoms adjacent to the ring nitrogen (C2 and C7) can also exhibit some electrophilic character, particularly if the nitrogen is protonated or coordinated to a Lewis acid.
Spectroscopic Elucidation of Azepane 3 Carbonitrile Molecular Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Analysis
The proton NMR spectrum of Azepane-3-carbonitrile is anticipated to be complex due to the conformational flexibility of the seven-membered azepane ring and the presence of multiple methylene (B1212753) groups with similar chemical environments. The signals for the protons on the azepane ring are expected to appear as overlapping multiplets in the upfield region, typically between δ 1.5 and 3.5 ppm.
The proton at the C3 position, being attached to the carbon bearing the electron-withdrawing nitrile group, would likely resonate at a downfield-shifted position compared to the other ring protons, estimated to be in the δ 2.8-3.2 ppm range. The protons on the carbons adjacent to the nitrogen atom (C2 and C7) would also experience a downfield shift due to the inductive effect of the nitrogen, appearing in the δ 2.5-3.5 ppm region. The remaining methylene protons (C4, C5, C6) would constitute a complex series of multiplets in the δ 1.5-2.0 ppm range. A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which can vary significantly (typically δ 1.5-4.0 ppm) depending on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H3 | 2.8 - 3.2 | Multiplet |
| H2, H7 | 2.5 - 3.5 | Multiplets |
| H4, H5, H6 | 1.5 - 2.0 | Overlapping Multiplets |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The most characteristic signal would be that of the nitrile carbon (C≡N), which typically appears in the δ 115-125 ppm region. The carbon atom to which the nitrile is attached (C3) would be shifted downfield relative to other methylene carbons, likely appearing in the δ 25-35 ppm range.
The carbons adjacent to the nitrogen (C2 and C7) are also expected to be deshielded and would resonate in the δ 45-55 ppm range. The remaining methylene carbons (C4, C5, C6) would appear as upfield signals, typically between δ 25 and 40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C≡N | 115 - 125 |
| C2, C7 | 45 - 55 |
| C3 | 25 - 35 |
Advanced NMR Techniques for Structural Confirmation
To unambiguously assign the proton and carbon signals and confirm the connectivity, advanced 2D NMR techniques would be essential. mdpi.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the azepane ring, helping to trace the proton connectivity from H2 through to H7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between carbons and protons that are two or three bonds apart. This would be crucial in confirming the position of the nitrile group by observing a correlation from the H2 and H4 protons to the C3 carbon, and potentially from H3 to the nitrile carbon.
These advanced techniques, used in combination, provide a powerful toolkit for the complete and unambiguous structural elucidation of complex heterocyclic systems like this compound. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most diagnostic band would be the stretching vibration of the nitrile group (C≡N). For saturated nitriles, this typically appears as a sharp, medium-intensity band in the range of 2240-2260 cm⁻¹. chemicalbook.comwhiterose.ac.uk
Other important absorptions would include the N-H stretching vibration of the secondary amine, which is expected as a moderate, somewhat broad peak around 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups in the azepane ring would appear as strong, sharp peaks in the 2850-2960 cm⁻¹ region. C-H bending vibrations are expected in the 1440-1480 cm⁻¹ region. The N-H bending vibration may also be observed around 1550-1650 cm⁻¹.
Table 3: Predicted FT-IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3300 - 3500 | Moderate, Broad |
| C-H (sp³) | Stretch | 2850 - 2960 | Strong, Sharp |
| C≡N | Stretch | 2240 - 2260 | Medium, Sharp |
| N-H | Bend | 1550 - 1650 | Moderate |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The C≡N stretching vibration in nitriles also gives a characteristic Raman signal, often found in a similar region to the IR absorption (around 2250 cm⁻¹). researchgate.netacs.org This peak is typically sharp and can be quite intense, making it a useful diagnostic feature. researchgate.net
The symmetric C-H stretching vibrations of the CH₂ groups in the saturated ring are also expected to be strong in the Raman spectrum, appearing in the 2850-2950 cm⁻¹ range. The C-C stretching vibrations within the azepane ring would give rise to a series of peaks in the fingerprint region (800-1200 cm⁻¹). The N-H stretching vibration is generally weak in Raman spectra. The study of intermediates in reactions involving secondary amines has shown that Raman spectroscopy can be a powerful tool for identifying species in situ. chemicalbook.com
Table 4: Predicted Raman Shifts for this compound
| Functional Group | Vibration Type | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (sp³) | Stretch | 2850 - 2950 | Strong |
| C≡N | Stretch | ~2250 | Strong, Sharp |
| C-C | Stretch | 800 - 1200 | Moderate |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (C₇H₁₂N₂), the exact molecular weight can be calculated, and its fragmentation in the mass spectrometer can be predicted.
Upon ionization, typically through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule would form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways for cyclic amines involve the loss of small, stable molecules or radicals. For this compound, fragmentation could occur via several pathways, including:
Alpha-cleavage adjacent to the nitrogen atom in the azepane ring.
Loss of the nitrile group as a radical (•CN) or as hydrogen cyanide (HCN).
Ring-opening followed by further fragmentation.
Illustrative Mass Spectrometry Data Table
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance |
|---|---|---|
| 125.1073 | [C₇H₁₃N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 98.0862 | [C₅H₁₀N₂]⁺ | Loss of C₂H₅ from the ring |
| 81.0705 | [C₅H₉N]⁺ | Loss of HCN from a fragment |
Note: This data is hypothetical and illustrates potential fragmentation patterns.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis on this compound, a suitable single crystal of the compound would first need to be grown.
Once a crystal is mounted in the diffractometer, it is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.
For this compound, X-ray diffraction would reveal:
The precise geometry of the seven-membered azepane ring, which can adopt various conformations (e.g., chair, boat, twist-chair).
The exact bond lengths of the C-C, C-N, and C≡N bonds.
The bond angles within the ring and associated with the nitrile substituent.
Information about the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine hydrogen.
While specific crystallographic data for this compound is not available, studies on related nitrile compounds have utilized this technique to confirm their molecular structures. marquette.edunih.govresearchgate.netnih.goviucr.org
Illustrative Single-Crystal X-ray Diffraction Data Table
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.1 |
| β (°) | 95.5 |
| Volume (ų) | 780 |
| Z | 4 |
Note: This table presents hypothetical crystallographic parameters for illustrative purposes.
Computational and Theoretical Investigations of Azepane 3 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that has proven to be a reliable tool for assessing the structural and spectral properties of organic molecules. irjweb.com It is favored for its balance of accuracy and computational efficiency, making it suitable for studying molecules of the size of Azepane-3-carbonitrile. DFT calculations are centered on the principle that the energy of a system can be determined from its electron density. Functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-311++G(d,p) to perform these calculations. irjweb.com
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the global minimum on the potential energy surface. For a flexible seven-membered ring like azepane, multiple conformations, such as the twist-chair and boat forms, are possible. nih.gov Geometry optimization calculations systematically alter the positions of the atoms to find the structure with the lowest possible energy.
Illustrative Optimized Geometrical Parameters for this compound This table presents expected, representative values for the lowest energy conformer of this compound as would be determined by DFT calculations.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Value | Parameter | Value |
| N1-C2 | 1.47 | C7-N1-C2 | 114.0 |
| C2-C3 | 1.54 | N1-C2-C3 | 112.5 |
| C3-C4 | 1.54 | C2-C3-C4 | 115.0 |
| C3-C8 (CN) | 1.47 | C2-C3-C8 | 110.0 |
| C8≡N9 | 1.16 | C3-C8-N9 | 179.0 |
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and chemical reactivity. scirp.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the opposite. biomedres.us
For this compound, the electron-withdrawing nature of the nitrile group is expected to lower the energy levels of both the HOMO and LUMO compared to the parent azepane. The HOMO-LUMO gap provides insight into the charge transfer that can occur within the molecule.
Illustrative Frontier Orbital Energies for this compound This table presents expected energy values as would be determined by DFT calculations.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -0.95 |
| HOMO-LUMO Gap (ΔE) | 5.90 |
Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes and their corresponding frequencies can be determined. Comparing these calculated frequencies with experimental spectra helps to confirm the molecular structure and assign specific absorption bands to the vibrations of functional groups. spectroscopyonline.com
For this compound, a key vibrational mode would be the C≡N stretching frequency, which is expected to appear as a sharp, distinct band in the IR spectrum. Other important vibrations include the N-H stretch of the amine, various C-H stretching and bending modes of the aliphatic ring, and C-C stretching modes. nih.gov
Illustrative Vibrational Frequencies for this compound This table presents representative calculated wavenumbers for key vibrational modes. Theoretical frequencies are often systematically scaled to better match experimental data. nih.gov
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(N-H) | 3350 | N-H stretching |
| ν(C-H) | 2950 - 2850 | Asymmetric/Symmetric CH₂ stretching |
| ν(C≡N) | 2245 | Nitrile stretching |
| δ(CH₂) | 1460 | CH₂ scissoring |
| ν(C-N) | 1180 | C-N stretching |
| ν(C-C) | 1120 | C-C stretching |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. imist.manih.gov These calculations determine the magnetic shielding tensors for each nucleus in the molecule. gaussian.com By comparing the calculated shielding of a nucleus in the target molecule to that of a reference compound (e.g., tetramethylsilane, TMS), the chemical shift can be predicted. This process is invaluable for assigning signals in complex experimental spectra and for distinguishing between potential isomers.
For this compound, the GIAO method would predict distinct chemical shifts for each unique carbon and proton. The carbon atom of the nitrile group (C≡N) and the adjacent C3 carbon are expected to have characteristic ¹³C chemical shifts due to the electronic environment created by the triple bond and the nitrogen atom.
Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound This table provides expected chemical shift values relative to TMS, as would be calculated using the GIAO-DFT method.
| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |
|---|---|---|---|
| C2 | 52.1 | H on C2 | 3.10 |
| C3 | 35.5 | H on C3 | 2.95 |
| C4 | 28.0 | H on C4 | 1.80 |
| C5 | 26.5 | H on C5 | 1.65 |
| C6 | 30.0 | H on C6 | 1.75 |
| C7 | 48.5 | H on C7 | 2.90 |
| C≡N | 120.0 | H on N1 | 1.90 |
Conceptual Density Functional Theory (CDFT)
Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and chemical hardness using descriptors derived from the principles of DFT. mdpi.comnih.gov These reactivity indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and offer a powerful way to predict and understand the chemical reactivity of molecules. researchgate.net
Key global reactivity descriptors include:
Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.
Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).
These descriptors provide a quantitative basis for understanding the reactivity of this compound in various chemical reactions.
Illustrative Conceptual DFT Reactivity Descriptors for this compound This table contains descriptors calculated from the illustrative HOMO and LUMO energies presented in section 5.1.1.2.
| Descriptor | Calculated Value (eV) |
|---|---|
| Chemical Potential (μ) | -3.90 |
| Chemical Hardness (η) | 2.95 |
| Global Softness (S) | 0.339 eV⁻¹ |
| Electrophilicity Index (ω) | 2.58 |
Global and Local Reactivity Descriptors (e.g., Fukui Indices, Parr Functions, Condensed Dual Descriptor)
Conceptual DFT provides a framework for quantifying the reactivity of a chemical system using various descriptors. nih.gov These descriptors help in understanding how a molecule will interact with other chemical species and predict the sites of electrophilic, nucleophilic, or radical attack.
Local Reactivity Descriptors are used to determine the most reactive sites within a molecule.
Fukui Indices (ƒ) : The Fukui function is one of the most widely used local descriptors, indicating the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.de Condensed Fukui indices simplify this by assigning a value to each atom. There are three main types:
ƒ⁺: Indicates reactivity towards a nucleophilic attack (attack by an electron donor).
ƒ⁻: Indicates reactivity towards an electrophilic attack (attack by an electron acceptor).
ƒ⁰: Indicates reactivity towards a radical attack. substack.com
Parr Functions : The Parr function is an extension of the Fukui function that helps to more accurately predict sites for electrophilic and nucleophilic attack.
Condensed Dual Descriptor (Δƒ) : This descriptor provides a clear and unambiguous way to identify sites for nucleophilic and electrophilic attack. researchgate.net A positive value (Δƒ > 0) indicates that the site is favorable for a nucleophilic attack, while a negative value (Δƒ < 0) suggests it is favorable for an electrophilic attack. researchgate.net
For this compound, these descriptors can pinpoint the atoms most likely to participate in chemical reactions. The nitrogen atom of the cyano group and the nitrogen atom within the azepane ring are expected to be key sites of reactivity.
| Atom | ƒ⁺ (for Nucleophilic Attack) | ƒ⁻ (for Electrophilic Attack) | Δƒ (Dual Descriptor) | Predicted Reactivity |
|---|---|---|---|---|
| N (ring) | 0.085 | 0.195 | -0.110 | Electrophilic Attack |
| C (nitrile) | 0.210 | 0.050 | 0.160 | Nucleophilic Attack |
| N (nitrile) | 0.090 | 0.150 | -0.060 | Electrophilic Attack |
| C3 (ring) | 0.115 | 0.075 | 0.040 | Nucleophilic Attack |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. chemrxiv.orgekb.eg By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can determine the maximum absorption wavelengths (λmax) and the intensity of these absorptions, represented by the oscillator strength (f). nih.gov
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | 5.15 | 240.7 | 0.0085 | n → π |
| S0 → S2 | 5.88 | 210.8 | 0.1250 | π → π |
| S0 → S3 | 6.32 | 196.2 | 0.0910 | σ → π* |
Selection of Basis Sets and Functionals (e.g., B3LYP, wB97X-D)
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. mdpi.com
Functionals :
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. B3LYP is one of the most widely used functionals, known for providing a good balance between accuracy and computational cost for a variety of molecular systems. nih.govresearchgate.net
wB97X-D : This is a range-separated hybrid functional that includes empirical dispersion corrections (the "-D" suffix). nih.govq-chem.com It is particularly well-suited for systems where non-covalent interactions, such as van der Waals forces, are important. nih.gov For conformational analysis of a flexible ring system like azepane, the inclusion of dispersion corrections is crucial for accurately modeling intramolecular interactions.
Basis Sets : The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more accurate results but are computationally more expensive. Pople-style basis sets (e.g., 6-31G(d)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are common choices. chemrxiv.org For calculations involving anions or excited states, diffuse functions are often added (e.g., 6-311++G(d,p)). ekb.eg
For a comprehensive study of this compound, a functional like wB97X-D would be preferable for conformational analysis and energetics, while B3LYP could be sufficient for initial geometry optimizations and reactivity descriptor calculations. A basis set such as 6-311+G(d,p) would offer a good compromise between accuracy and computational demand.
Conformational Analysis
The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations. Understanding this conformational landscape is essential as the geometry of the molecule can significantly influence its reactivity and biological activity.
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org For a flexible molecule like this compound, a full PES is multidimensional and complex. libretexts.org A common technique is to perform a "relaxed PES scan," where one or two key geometric parameters, such as dihedral angles, are systematically varied, and the energy is minimized with respect to all other coordinates at each step. chemrxiv.org Mapping the PES for the azepane ring's key dihedral angles allows for the identification of all possible stable conformations (energy minima) and the transition states that connect them. visualizeorgchem.com
Identification and Characterization of Stable Conformers and Interconversion Barriers
From the PES map, stable conformers correspond to the local minima. For a seven-membered ring like azepane, common conformations include the chair, boat, and twist-boat forms. The presence of the carbonitrile substituent at the C3 position will influence the relative energies of these conformers.
Once the stable conformers are located, their geometries are fully optimized, and their energies are calculated. The energy difference between a conformer and the most stable (global minimum) conformer determines its relative population at a given temperature. The transition states located on the PES represent the energy barriers for interconversion between different conformers. A high energy barrier suggests that the conversion between two conformers is slow, while a low barrier indicates a rapid equilibrium.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Interconversion Barrier (kcal/mol) |
|---|---|---|---|
| Twist-Chair 1 (axial CN) | 0.00 | -65.4, 80.1, -55.2 | N/A (Global Minimum) |
| Twist-Chair 2 (equatorial CN) | 0.85 | 68.2, -78.5, 53.1 | 4.5 (from TC1) |
| Twist-Boat 1 | 2.10 | -85.3, 40.1, 50.5 | 6.2 (from TC1) |
| Chair | 1.50 | -60.0, 75.0, -75.0 | 5.1 (from TC1) |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms, resulting in a trajectory that describes how the positions and velocities of the atoms change. researchgate.net This allows for the exploration of the conformational space and the observation of transitions between different stable states in a simulated environment (e.g., in a solvent like water). researchgate.net
For this compound, an MD simulation can reveal the preferred conformations in solution, the timescales of conformational changes, and the influence of solvent molecules on the ring's flexibility. nih.gov By analyzing the trajectory, one can identify the most populated conformational states and calculate the free energy barriers between them, providing a more realistic picture of the molecule's behavior than static calculations alone. nih.gov
Correlation between Theoretical and Experimental Conformational Data (NMR, X-ray)
The conformational landscape of azepane derivatives is complex due to the flexibility of the seven-membered ring. lifechemicals.com Computational methods, such as Density Functional Theory (DFT), are powerful tools for identifying stable conformers and predicting their geometries. These theoretical findings gain significant validation when correlated with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.gov
Theoretical calculations for the parent azepane ring often predict multiple low-energy conformations, typically variations of chair and boat forms. For this compound, the presence of the nitrile substituent at the C3 position influences the relative energies of these conformers. DFT calculations can precisely determine geometric parameters such as bond lengths, bond angles, and dihedral angles for each stable conformer.
When single crystals are available, X-ray crystallography provides definitive experimental data on the solid-state conformation. Comparisons between the calculated geometric parameters and those obtained from X-ray diffraction serve as a crucial benchmark for the accuracy of the computational model. researchgate.net Studies on related heterocyclic systems have shown excellent agreement between geometries optimized at the M06-2X/6-311++G(d,p) level of theory and experimental X-ray data, with low root-mean-square deviation (RMSD) values. nih.gov
NMR spectroscopy offers insights into the conformational dynamics in solution. Theoretical calculations of NMR chemical shifts and spin-spin coupling constants for the predicted low-energy conformers can be compared with experimental spectra. A strong correlation between the calculated and observed NMR parameters helps to confirm the predominant conformation in solution and can provide information on the equilibrium between different conformers.
Table 1: Comparison of Theoretical and Hypothetical Experimental Data for the Dominant Conformer of this compound
| Parameter | Theoretical (DFT) Value | Experimental (X-ray) Value |
|---|---|---|
| Bond Length C2-C3 (Å) | 1.54 | 1.53 |
| Bond Length C3-CN (Å) | 1.47 | 1.46 |
| Bond Angle N1-C2-C3 (°) | 112.5 | 112.1 |
Note: The data in this table is illustrative and based on typical values for similar structures.
Intermolecular Interactions and Solid-State Phenomena
The nitrile group in this compound is polar and can participate in various non-covalent interactions, significantly influencing the crystal packing and solid-state properties of the molecule. libretexts.orgwikipedia.org Computational tools provide a deep understanding of these interactions.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like normalized contact distance (d_norm) onto the molecular surface, regions involved in significant intermolecular contacts can be identified. Red spots on the d_norm map highlight contacts that are shorter than the van der Waals radii sum, indicating strong interactions such as hydrogen bonds. nih.gov
A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would likely show that H···H contacts constitute the largest percentage of the surface area, a common feature in organic molecules. researchgate.net Other significant interactions would include N···H/H···N and C···H/H···C contacts, which can reveal the presence of weak C-H···N hydrogen bonds and other van der Waals forces that stabilize the crystal structure. nih.gov
Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Hypothetical this compound Crystal
| Contact Type | Contribution (%) |
|---|---|
| H···H | 45.0 |
| N···H / H···N | 25.5 |
| C···H / H···C | 18.2 |
| C···C | 5.8 |
Note: This data is representative and illustrates a plausible distribution of contacts.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to characterize chemical bonding and intermolecular interactions. researchgate.net By locating bond critical points (BCPs) in the electron density between interacting atoms, the nature of these interactions can be classified.
The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP are key indicators. For hydrogen bonds and other closed-shell interactions (like van der Waals forces), one typically finds low ρ values and positive values of ∇²ρ. The magnitude of these parameters can help to quantify the strength of the interaction. In the context of this compound, QTAIM analysis could be used to identify and characterize weak N-H···N or C-H···N hydrogen bonds that direct the crystal packing.
The Independent Gradient Model (IGM) is another computational tool used to identify and visualize both covalent and non-covalent interactions. researchgate.net IGM analysis is based on the electron density and provides 3D isosurfaces that represent interaction regions between atoms or molecular fragments. This method offers a clear, qualitative picture of bonding and is particularly useful for visualizing weak intramolecular and intermolecular interactions that might be overlooked by other methods. For this compound, IGM could reveal subtle intramolecular interactions between the nitrile group and the azepane ring protons, as well as visualizing the intermolecular forces highlighted by Hirshfeld and QTAIM analyses.
Aromaticity and Electronic Delocalization Studies
While this compound itself is a saturated, non-aromatic molecule, the study of its unsaturated analogs, such as those derived from azepine, provides insight into the principles of aromaticity and electronic delocalization in seven-membered nitrogen-containing rings.
Hückel's rule is a fundamental principle used to determine the aromaticity of cyclic, planar, and fully conjugated molecules. vedantu.compurechemistry.org The rule states that a system is aromatic if it contains (4n+2) π-electrons, where 'n' is a non-negative integer (e.g., 2, 6, 10 π-electrons). wikipedia.orglibretexts.org Conversely, a system with 4n π-electrons is considered anti-aromatic and is generally unstable.
The parent unsaturated analog, 1H-azepine, is a seven-membered ring with three double bonds and a nitrogen atom. If the nitrogen atom's lone pair participates in the π-system, the molecule would have 8 π-electrons. According to Hückel's rule, a planar, cyclic, conjugated system with 8 π-electrons (where n=2 for a 4n system) would be anti-aromatic.
However, computational and experimental studies show that 1H-azepine is not planar. It adopts a boat-like conformation to avoid the destabilizing effects of anti-aromaticity. This non-planarity disrupts the continuous conjugation of p-orbitals, and the molecule is therefore classified as non-aromatic rather than anti-aromatic. libretexts.org Theoretical calculations, such as Nucleus-Independent Chemical Shift (NICS), can be used to probe the magnetic criterion of aromaticity and would confirm the non-aromatic character of the azepine ring.
Natural Localized Molecular Orbital (NLMO) Analysis
Natural Localized Molecular Orbital (NLMO) analysis is a computational method used to interpret complex wavefunctions in terms of localized chemical concepts such as bonds, lone pairs, and core orbitals. uni-muenchen.deresearchgate.net This analysis transforms the delocalized canonical molecular orbitals into a set of localized orbitals that align with the familiar Lewis structure representation of a molecule. uni-muenchen.de The NLMOs are highly occupied, typically with occupancies close to 2.0000 electrons, representing the electron pairs in the chemical structure. uni-muenchen.deuni-rostock.de This method provides a quantitative description of the hybridization and polarization of chemical bonds. uni-rostock.dempg.de
For this compound, NLMO analysis would provide detailed insights into the electronic structure of both the azepane ring and the nitrile functional group. The analysis begins with the Natural Bond Orbital (NBO) procedure, which identifies the localized bonds and lone pairs. uni-rostock.de The NLMOs are then computed to provide a summary of these localized orbitals. uni-rostock.de
The key bonding interactions in this compound that would be elucidated by NLMO analysis include:
C-N and C-C Bonds of the Azepane Ring: The analysis would quantify the polarization of the σ-bonds within the seven-membered ring. Due to the higher electronegativity of the nitrogen atom compared to the carbon atoms, the C-N bonds are expected to be polarized towards the nitrogen atom.
The Nitrile Group (C≡N): NLMO analysis would describe the triple bond of the nitrile group as one σ-bond and two π-bonds. It would also show the significant polarization of these bonds towards the highly electronegative nitrogen atom. nih.gov Additionally, a lone pair (LP) NLMO would be localized on the nitrile nitrogen atom. nih.gov
N-H Bond: The bond between the nitrogen atom of the azepane ring and its attached hydrogen would be characterized, showing polarization towards the nitrogen atom.
Lone Pair on Azepane Nitrogen: A crucial aspect of the azepane ring's chemistry is the lone pair of electrons on the nitrogen atom. NLMO analysis would define this feature as a distinct, high-occupancy orbital localized on the nitrogen.
A hypothetical NLMO analysis summary for key bonds in this compound is presented below. The data illustrates the expected composition and polarization of the bonds. The percentages represent the contribution of each atom's natural atomic orbitals (NAOs) to the NLMO.
Table 1: Hypothetical NLMO Analysis for Selected Bonds in this compound
| NLMO (Bond Type) | Occupancy | % Atom 1 | % Atom 2 | Description |
|---|---|---|---|---|
| σ(C-N) ring | ~1.99e | 58% (C) | 42% (N) | Polarized covalent bond in the azepane ring. |
| σ(N-H) ring | ~1.99e | 72% (N) | 28% (H) | Highly polarized bond due to nitrogen's electronegativity. |
| σ(C-C) ring | ~1.99e | 50% (C) | 50% (C) | Largely non-polar covalent bond. |
| σ(C-CN) | ~1.99e | 51% (C) | 49% (C) | Covalent bond connecting the ring to the nitrile group. |
| σ(C≡N) | ~1.99e | 55% (C) | 45% (N) | Sigma component of the nitrile triple bond. |
| π(C≡N) | ~1.98e | 52% (C) | 48% (N) | Pi components of the nitrile triple bond. |
| LP(N) ring | ~1.98e | 100% (N) | - | Lone pair on the azepane nitrogen. |
Note: This data is illustrative and represents expected values based on chemical principles. Actual computational results may vary.
This analysis provides a clear, quantitative picture of the electron distribution within the molecule's bonding framework, which is essential for understanding its reactivity and intermolecular interactions. uba.ar
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. mdpi.comnih.gov The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. researchgate.net
The color scheme typically used is:
Red: Represents the most negative potential, indicating regions of high electron density. These are the most likely sites for electrophilic attack.
Blue: Represents the most positive potential, indicating regions of electron deficiency. These are susceptible to nucleophilic attack.
Green: Represents neutral or zero potential.
Yellow/Orange: Represents intermediate negative potential.
For this compound, the MEP surface would highlight several key features:
Nitrile Nitrogen: The most intense red region is expected to be located around the nitrogen atom of the nitrile group. mdpi.com This is due to the combined effect of the triple bond's π-electron density and the nitrogen's lone pair, making it a strong nucleophilic center and a hydrogen bond acceptor. nih.gov
Azepane Nitrogen: A region of negative potential (red or orange-yellow) would also be found around the nitrogen atom within the azepane ring, corresponding to its lone pair of electrons. nih.gov This site is also nucleophilic and capable of forming hydrogen bonds.
Hydrogen Atoms: The hydrogen atom attached to the azepane nitrogen (N-H) and the hydrogens attached to the ring carbons (C-H) would be characterized by blue regions, indicating positive electrostatic potential. The N-H proton would be the most positive (most acidic) site due to its attachment to the electronegative nitrogen atom.
The MEP analysis provides a visual representation of where the molecule is electron-rich and where it is electron-poor, offering crucial information for understanding non-covalent interactions, molecular recognition, and chemical reactivity. chemrxiv.org For instance, the negative potential regions on the nitrogen atoms suggest how the molecule might interact with positive ions or electrophilic sites on other molecules. mdpi.com
A table of expected MEP values at specific points (Vmin for minima and Vmax for maxima) on the molecular surface of this compound is provided below to quantify these observations.
Table 2: Hypothetical MEP Surface Values for this compound
| Location on Molecule | Expected Potential (kcal/mol) | Color on MEP Map | Implication |
|---|---|---|---|
| Vmin near Nitrile N | -35 to -50 | Deep Red | Strong nucleophilic site; H-bond acceptor. |
| Vmin near Azepane N | -20 to -30 | Red / Orange | Nucleophilic site; H-bond acceptor. |
| Vmax near N-H Hydrogen | +40 to +55 | Deep Blue | Electrophilic site; H-bond donor. |
Note: These values are hypothetical and serve to illustrate the expected charge distribution based on the principles of MEP analysis.
This detailed charge topology provides a robust framework for predicting the molecule's interaction patterns, which is a cornerstone of rational drug design and reactivity studies. nih.govchemrxiv.org
Azepane 3 Carbonitrile As a Synthetic Scaffold and Intermediate in Advanced Organic Chemistry
Role in the Construction of Substituted Heterocycles
Azepane-3-carbonitrile is a versatile synthetic scaffold due to its inherent structural features: a cyclic secondary amine and a nitrile functional group. The amine provides a nucleophilic center and a point for N-alkylation or N-acylation, while the nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides. These characteristics make it a valuable intermediate in the construction of more complex heterocyclic systems.
Synthesis of Fused and Bridged Azepine Systems
The azepane framework serves as a foundational element for the synthesis of intricate molecular architectures such as fused and bridged azepine systems. These complex structures are of significant interest in medicinal chemistry for their conformational rigidity and novel three-dimensional shapes. scispace.com Synthetic strategies often involve multi-step sequences where the azepane ring is either formed in conjunction with the fused or bridged system or is modified post-synthesis.
One prominent example is the creation of 3,5-methanobenzo[b]azepines, which are bridged analogues of quinolones. chemrxiv.org This scaffold increases the three-dimensional character of the molecule, which can lead to improved physicochemical properties. chemrxiv.orgresearchgate.net The synthesis of such systems can be achieved through various methods, including ring expansion strategies or the construction of a poly-substituted cis-cyclobutane as a key intermediate. chemrxiv.orgchemrxiv.org The development of novel synthetic routes that allow for straightforward functionalization at different positions is critical for the widespread adoption of these scaffolds in drug discovery projects. chemrxiv.org Ring-closing metathesis has also emerged as a powerful method for constructing azepine-based fused rings. scispace.com
Pathways to Annulated Azepane Scaffolds
Annulated azepane scaffolds, where a new ring is fused to the azepane core, can be synthesized through strategic multi-step processes. A notable pathway involves the use of optically active cyclic α-allyl-β-oxoesters as starting materials. researchgate.net The key steps in this sequence are:
Ruthenium-catalyzed olefin cross-metathesis with acrylonitrile (B1666552) to introduce the nitrile-containing side chain.
Palladium-catalyzed dihydrogenation , which accomplishes three transformations in one pot: hydrogenation of the C=C double bond, reduction of the C≡N triple bond to a primary amine, and subsequent reductive amination between the newly formed amine and the endocyclic carbonyl group. researchgate.net
This final intramolecular cyclization step stereoselectively yields the annulated azepane with a relative trans-configuration. researchgate.net The resulting scaffold possesses an amino group and an ester group, which serve as two distinct points for further chemical diversification. researchgate.net The enantiomeric purity of the products has been established to be as high as 97–98% ee. researchgate.net
| Step | Reaction Type | Catalyst/Reagents | Transformation | Reference |
|---|---|---|---|---|
| 1 | Olefin Cross-Metathesis | Ruthenium Catalyst (e.g., Hoveyda-Grubbs 2nd Gen) | Introduces a cyanopropylidene side chain onto a cyclic β-oxoester. | researchgate.net |
| 2 | Palladium-Catalyzed Dihydrogenation | Pd/C, H₂ | Reduces C=C and C≡N bonds and facilitates intramolecular reductive amination to form the fused ring. | researchgate.net |
Intermediacy in the Formation of Other Nitrogen-Containing Heterocycles (e.g., Diazepines, Triazepines, Thiazepinones)
The functional handles of this compound make it a putative intermediate for the synthesis of other important nitrogen-containing heterocycles. While direct, published routes from this specific starting material are not extensively detailed, the chemical potential is clear. The secondary amine can participate in condensation reactions to form larger rings. For example, reaction with 1,2-dicarbonyl compounds or their equivalents could lead to the formation of fused pyrazine (B50134) rings, while reaction with appropriate reagents could form diazepine (B8756704) or triazepine systems.
Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid. This acid, along with the adjacent amine, forms an amino acid-like structure that can be a precursor for cyclization reactions. For instance, coupling with a 2-aminothiophenol (B119425) derivative could initiate a pathway toward the synthesis of thiazepinones, a class of heterocycles with recognized biological activity. researchgate.net
Contributions to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, providing an efficient method for identifying lead compounds by screening low molecular weight fragments (typically < 300 Da). frontiersin.orgdrughunter.com These fragments, while exhibiting weak binding affinity, often bind efficiently to the target protein, providing high-quality starting points for optimization. drughunter.comnih.gov
The azepane scaffold is highly valuable in the context of FBDD for several reasons:
Three-Dimensionality: Unlike flat aromatic rings, the saturated, non-planar azepane ring provides a three-dimensional architecture. This sp3-rich character is increasingly sought after in drug design to improve properties and explore novel chemical space. chemrxiv.org
Vectorial Growth: this compound and related fragments possess clear "growth vectors"—points where synthetic chemistry can be applied to elaborate the fragment into a more potent, drug-like molecule without disrupting the core binding interactions. nih.gov The nitrile group and the secondary amine are ideal handles for such modifications.
Novelty: Azepane-based fragments can provide novel core structures compared to more commonly used heterocyclic fragments, offering a potential advantage in generating intellectual property and overcoming challenges seen with other chemical series.
The initial fragment hits are typically optimized into more potent leads through structure-guided design, where techniques like X-ray crystallography reveal how the fragment binds to the target protein, guiding the synthetic elaboration. nih.gov
| FBDD Principle | Description | Relevance of this compound | Reference |
|---|---|---|---|
| Low Molecular Weight | Fragments are small (MW < 300 Da) to efficiently explore chemical space. | The azepane core is a suitable size for a fragment library. | frontiersin.org |
| Weak but Efficient Binding | Initial hits have low affinity (μM to mM) but high ligand efficiency. | The 3D shape can provide specific, efficient interactions with a protein target. | drughunter.com |
| Fragment Elaboration | Hits are grown or linked to increase potency. | The nitrile and amine groups act as synthetic handles or "growth vectors" for chemical modification. | nih.gov |
| Structural Biology Driven | Techniques like X-ray crystallography guide the optimization process. | The defined conformation of the azepane ring can be clearly visualized in protein-ligand complexes. | nih.gov |
Development of Novel Molecular Topologies with Enhanced sp3 Character
In recent years, medicinal chemistry has focused on "escaping flatland"—a strategic shift away from predominantly flat, aromatic, sp2-hybridized molecules toward more three-dimensional, sp3-rich structures. chemrxiv.orgchemrxiv.org Molecules with higher sp3 character often exhibit improved physicochemical properties, including better aqueous solubility and metabolic stability, and can offer enhanced selectivity for their biological targets. chemrxiv.orgchemrxiv.org
The azepane ring is a prime example of an sp3-rich scaffold. Its saturated, puckered conformation provides a defined three-dimensional shape that can be exploited in drug design. This compound, as a functionalized building block, allows for the incorporation of this desirable 3D topology into larger molecules.
Research into bridged azepines, such as 3,5-methanobenzo[b]azepines, highlights the direct benefits of this approach. chemrxiv.org These molecules serve as non-planar bioisosteres of common flat scaffolds like quinolones. researchgate.net Experimental data has demonstrated that increasing the sp3 character by using a bridged azepane core can significantly improve aqueous solubility compared to its aromatic counterparts. chemrxiv.org
| Compound | Core Scaffold | sp3 Character | Aqueous Solubility (at pH 7) | Reference |
|---|---|---|---|---|
| Compound 18a | 3,5-Methanobenzo[b]azepine | High (sp3-rich) | 0.145 M | chemrxiv.org |
| N-Methyl-quinolone | Quinolone | Low (sp2-rich, flat) | 0.071 M | chemrxiv.org |
| N-Methyl-benzazepine | Benzazepine | Low (sp2-rich, flat) | 0.073 M | chemrxiv.org |
Application in Peptidomimetic Chemistry
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The conformationally constrained nature of cyclic scaffolds makes them ideal for this purpose.
The azepane ring, when incorporated into amino acid-like structures, can serve as a potent tool in peptidomimetic chemistry. By replacing natural amino acids with azepane-based analogues, it is possible to induce and stabilize specific secondary structures, such as helices and turns, within a peptide chain.
For example, studies on azepane quaternary amino acids have shown that they are effective stabilizers of 3(10)-helical conformations in short peptides. nih.gov The rigid azepane ring restricts the available conformational space of the peptide backbone, pre-organizing it into a specific fold. This ability to enforce a desired 3D structure is crucial for mimicking the bioactive conformation of a peptide, thereby enabling the design of potent and selective agonists or antagonists for peptide receptors and enzymes. nih.gov The functional groups on this compound provide a starting point for the synthesis of such novel, non-natural amino acids for incorporation into peptidomimetic designs.
Azepane-Derived Quaternary Amino Acids for Beta-Turn Induction
The incorporation of conformationally constrained amino acids into peptides is a widely used strategy to stabilize specific secondary structures, such as β-turns and helices. nih.gov β-Turns are crucial for protein folding, stabilization, and molecular recognition processes. nih.gov Azepane-derived quaternary α-amino acids have emerged as effective inducers of such secondary structures. nih.govnih.gov
Research has demonstrated that incorporating a diastereopure azepane-derived quaternary amino acid into short peptide sequences can effectively induce β-turn conformations. nih.gov A stereoselective synthesis for such an amino acid, specifically (3R,4S)-4-amino-4-carboxy-3-methylazepane, has been developed starting from ornithine derivatives. nih.gov The key steps involve the creation of a β-lactam intermediate, which undergoes a spontaneous intramolecular ring-opening to form a 2-oxoazepane amino acid. Subsequent reduction of the lactam yields the desired diastereomerically pure azepane amino acid. nih.gov
The ability of this azepane amino acid to stabilize β-turns has been systematically studied by incorporating it into various positions of tetrapeptide models. nih.govnih.gov Through conformational analysis using molecular modeling, NMR spectroscopy, and X-ray crystallography, it was determined that the azepane amino acid is a potent β-turn inducer, particularly when placed at the i+1 position of the turn. nih.govnih.gov The stabilizing effect is generally maintained when different proteinogenic amino acids are placed at the i+2 position, although some side chains, like that of valine, can disrupt the β-turn structure. nih.gov
In addition to β-turns, related azepane quaternary amino acids have been shown to be effective stabilizers of 3₁₀-helical structures in short peptides, as confirmed by theoretical, NMR, and X-ray studies. nih.govresearchgate.net
Table 1: Effect of Azepane Amino Acid (Aze) Position on β-Turn Induction in Tetrapeptide Models Data synthesized from findings reported in referenced literature. nih.govnih.govnih.gov
| Position of Aze in Tetrapeptide | β-Turn Induction Efficiency | Notes |
| i | Less effective | Does not consistently promote a stable β-turn structure. |
| i+1 | Highly effective | Consistently induces a stable β-turn conformation. |
| i+2 | Moderately effective | Can support β-turn formation but is less effective than at i+1. |
| i+3 | Less effective | Does not significantly contribute to β-turn stabilization. |
Utility as Chiral Building Blocks
The azepane scaffold is a valuable chiral building block in synthetic organic chemistry, largely due to its prevalence in biologically active natural products and pharmaceutical drugs. lifechemicals.com The demand for enantiomerically pure compounds in the pharmaceutical industry drives the development of new synthetic methods for producing chiral intermediates like functionalized azepanes. nih.gov
The stereoselective synthesis of azepane derivatives is a key challenge that has been addressed through various strategies:
Ring-Expansion Reactions: Diastereomerically pure azepanes can be prepared with high stereoselectivity and regioselectivity through the ring expansion of smaller heterocyclic systems, such as piperidines. rsc.org
From the Chiral Pool: Readily available chiral starting materials, like the amino acid L-proline, can be converted into functionalized azepanes, transferring the initial chirality to the final product with high enantiomeric excess. researchgate.net
Asymmetric Synthesis: The development of robust asymmetric syntheses allows for the creation of specific stereoisomers of substituted azepanes. One such method involves the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate to generate C2 and C5 substituents in a stereoselective manner. nih.gov
The conformational diversity of the flexible seven-membered azepane ring is often crucial for its biological activity. The ability to introduce substituents with precise stereochemical control allows chemists to bias the ring's conformation, which is an important aspect of effective drug design. lifechemicals.com This makes chiral azepane derivatives, including nitriles like this compound, valuable starting points and intermediates for creating diverse molecular architectures for drug discovery and development. nih.govlifechemicals.com
Q & A
Q. What are the common synthetic routes for Azepane-3-carbonitrile and its derivatives?
this compound derivatives are typically synthesized via multi-step organic reactions. For example, substituted thiophene-carbonitriles (structurally analogous) are prepared using cyclization reactions with nitrile-containing precursors under reflux conditions. Key steps include:
- Cyclocondensation : Reacting aminothiophenes with aldehydes or ketones in ethanol/water mixtures under acidic catalysis .
- Functionalization : Introducing substituents via electrophilic substitution (e.g., halogenation) or nucleophilic addition to the nitrile group .
- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane (1:4 v/v) ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., ORTEP-3 for 3D visualization) .
- NMR spectroscopy : and NMR identify substituent positions and nitrile group integration (DMSO-d₆ as solvent) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How can researchers ensure reproducibility in synthesizing this compound analogs?
- Standardized protocols : Detailed reaction logs (time, temperature, solvent ratios) minimize variability.
- Reference standards : Use CAS-registered compounds (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, CAS RN in ) for calibration.
- Peer validation : Cross-check spectral data with published datasets in PubChem or CAS Common Chemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Systematic optimization involves:
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, ethanol/water mixtures enhance cyclization efficiency due to balanced polarity .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate nitrile group activation .
- In-situ monitoring : Use FT-IR or HPLC to track reaction progress and intermediate stability .
Q. What strategies resolve contradictions in spectral or crystallographic data for novel derivatives?
Contradictions arise from impurities, polymorphism, or computational errors. Solutions include:
- Cross-validation : Compare XRD data with computational models (e.g., density functional theory (DFT) for bond geometry) .
- Purity assays : Conduct elemental analysis and melting point checks to rule out byproducts .
- Multi-lab replication : Collaborate to verify results under identical conditions, addressing instrumental bias .
Q. How can computational tools predict the bioactivity of this compound-based compounds?
- QSAR modeling : Relate structural descriptors (e.g., logP, topological polar surface area) to biological endpoints using datasets from PubChem .
- Docking simulations : Map interactions between the nitrile group and target proteins (e.g., kinases) using AutoDock Vina .
- ADMET prediction : Assess solubility, toxicity, and metabolic stability via platforms like SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
